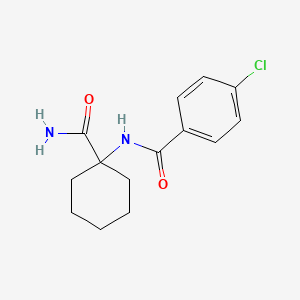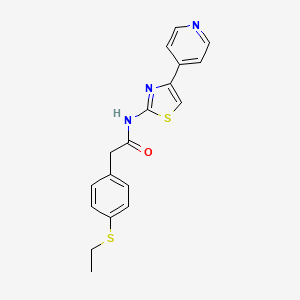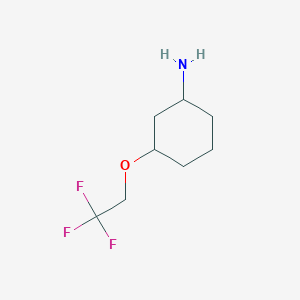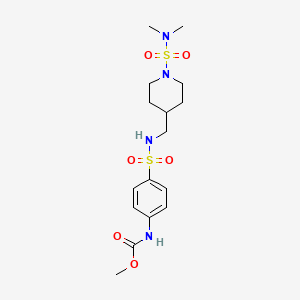
N-(1-carbamoylcyclohexyl)-4-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-carbamoylcyclohexyl)-4-chlorobenzamide (NCCB) is a novel small molecule compound that has recently been developed as a potential therapeutic agent for the treatment of various diseases. NCCB is an amide compound that belongs to the family of carbamoylcyclohexyl derivatives. This compound has been studied for its potential therapeutic effects in various diseases including cancer, inflammation, and neurological disorders. In addition, NCCB has been found to possess a number of biochemical and physiological effects that could be beneficial for laboratory experiments. The purpose of
Scientific Research Applications
1. Cobalt(III)-Catalyzed Annulation
N-chlorobenzamides, including compounds similar to N-(1-carbamoylcyclohexyl)-4-chlorobenzamide, have been utilized in Co(III)-catalyzed [4 + 2] annulations with maleimides. This process allows the formation of biologically active molecules through a novel annulation reaction that is compatible with various functional groups (Muniraj & Prabhu, 2019).
2. Photodegradation Studies
Research on the photodegradation of moclobemide, an antidepressant, indicated that 4-chlorobenzamide is a major degradation product. This study utilized advanced methods like Ultra-HPLC and MS/MS analysis, providing insights into the degradation pathways of pharmaceutical compounds (Skibiński & Komsta, 2012).
3. Chemical Synthesis and Pharmacodynamics
Compounds similar to N-(1-carbamoylcyclohexyl)-4-chlorobenzamide have been synthesized and evaluated for their biological activities. For instance, N-(4-sulfaphenyl)-2-hydroxyl-5-chlorobenzamide was synthesized and studied for its efficacy in killing sperm and oncomelania, showing significant biological activity (Zhang Xiao-yong, 2005).
4. Electrophilic Properties and Mutagenicity Studies
Studies on compounds like 4-chloro-N-(hydroxymethyl)benzamide have explored their electrophilic properties and potential toxicological implications. These investigations provide insights into the reactivity of such compounds and their implications in biological systems (Overton et al., 1986).
5. N-Heterocyclic Carbene Applications
Research has also delved into the wider field of N-heterocyclic carbenes, where N-chlorobenzamides like N-(1-carbamoylcyclohexyl)-4-chlorobenzamide could potentially play a role. These studies focus on the general properties and uses of N-heterocyclic carbenes in various chemical processes, indicating a broad scope of application in modern chemistry (Hopkinson et al., 2014).
6. Sensor Development
The development of sensors for the detection of similar compounds in various matrices, such as pharmaceuticals and biological fluids, is another area of application. For example, graphite sensors have been developed for the potentiometric determination of cyclobenzaprine hydrochloride, illustrating the role of such compounds in analytical chemistry (Ramadan et al., 2011).
Mechanism of Action
Target of Action
It’s worth noting that carbamoyl compounds often interact with enzymes involved in the urea cycle, such as carbamoyl phosphate synthetase .
Mode of Action
Carbamoyl compounds typically function by mimicking the natural substrates of their target enzymes, thereby inhibiting the enzyme’s activity .
Biochemical Pathways
N-(1-carbamoylcyclohexyl)-4-chlorobenzamide may potentially affect the urea cycle, given the common involvement of carbamoyl compounds in this pathway . The urea cycle is a crucial biochemical pathway that helps detoxify ammonia in the body by converting it into urea .
Result of Action
By potentially interacting with enzymes in the urea cycle, it could influence the body’s ability to detoxify ammonia .
properties
IUPAC Name |
N-(1-carbamoylcyclohexyl)-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c15-11-6-4-10(5-7-11)12(18)17-14(13(16)19)8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H2,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSQGUXEYUBXKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)N)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)methanesulfonamide](/img/structure/B2609886.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(pyrimidin-2-yl)propanoic acid](/img/structure/B2609887.png)
![7-(1-(4-Chloro-2-methylphenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2609889.png)
![(E)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2609890.png)
![(E)-4-(Dimethylamino)-N-[[3-fluoro-4-(N-methylanilino)phenyl]methyl]but-2-enamide](/img/structure/B2609895.png)
![N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cinnamamide hydrochloride](/img/structure/B2609896.png)
![(3-Amino-6-pyridin-3-ylthieno[2,3-b]pyridin-2-yl)-(4-fluorophenyl)methanone](/img/structure/B2609898.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide](/img/structure/B2609902.png)



![(2E)-3-[2-(benzyloxy)phenyl]prop-2-enoic acid](/img/structure/B2609908.png)
